molecular formula C20H17Cl2FO6 B14812692 (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate

(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate

Cat. No.: B14812692
M. Wt: 443.2 g/mol
InChI Key: VMHGRJLDOZXGNA-HICUWGHXSA-N
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Description

This compound is a fluorinated oxolane derivative featuring two 4-chlorobenzoate ester groups, a hydroxyl group, and a methyl substituent at position 2. Its molecular formula is C₂₅H₁₉Cl₃FNO₇ (exact formula inferred from evidence; see Table 1 for clarification), with a molecular weight of approximately 594.81 g/mol . It is primarily utilized in research settings, particularly as a protein degrader building block, and is stored at room temperature with a purity of ≥97% .

Properties

Molecular Formula

C20H17Cl2FO6

Molecular Weight

443.2 g/mol

IUPAC Name

[(4R)-3-(4-chlorobenzoyl)oxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C20H17Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16,19,26H,10H2,1H3/t15?,16?,19?,20-/m1/s1

InChI Key

VMHGRJLDOZXGNA-HICUWGHXSA-N

Isomeric SMILES

C[C@]1(C(C(OC1O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

CC1(C(C(OC1O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: This step often requires the use of fluorinating agents under controlled conditions.

    Attachment of the chlorobenzoyloxy groups: This is typically done through esterification reactions using chlorobenzoic acid derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The fluoro and chlorobenzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester groups may produce primary alcohols.

Scientific Research Applications

(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • 4-Chlorobenzoate esters at positions 2 and 3.
  • Fluoro and methyl substituents at position 4.
  • A hydroxyl group at position 5.

Comparisons with analogs highlight variations in substituents, stereochemistry, and applications:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Application Storage Conditions References
(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate (Not explicitly listed in evidence; inferred from analogs) C₂₅H₁₉Cl₃FNO₇ ~594.81 4-Cl-benzoate, F, CH₃, OH Protein degradation research Room temperature
(2R,3R,4R,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate (1294481-82-5) C₂₅H₁₉Cl₃FN₅O₅ 594.81 Purine, 4-Cl-benzoate, F, CH₃ Protein degrader building blocks -20°C (solution)
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-hydroxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate (CAS not provided) C₂₀H₁₇Cl₂O₆ 411.23 4-Cl-benzoate, OH Laboratory research Not specified
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (729596-46-7) C₂₀H₁₈O₇ 370.4 Benzoyloxy, CH₃, ketone R&D (no specific application) Dry, ventilated area
Key Observations:

Substituent Impact: The fluoro and methyl groups in the target compound enhance metabolic stability compared to non-fluorinated analogs like CAS 729596-46-7 . The purine-containing analog (CAS 1294481-82-5) is tailored for targeted protein degradation, while the non-purine variant may serve as a precursor or intermediate .

Applications :

  • The target compound and its purine analog are specialized for proteolysis-targeting chimeras (PROTACs) , whereas simpler analogs (e.g., CAS 729596-46-7) lack defined biological roles .

Physicochemical and Handling Properties

Functional Analog: Hydrogen Bromide Deuteria Remdesivir (民得维)

Both compounds feature:

  • Complex stereochemistry (all-R configuration in the target compound vs. unspecified in remdesivir).
  • Ester groups for prodrug activation. However, remdesivir’s cyano and deuterated pyrrolotriazine groups enable antiviral activity, contrasting with the target compound’s chlorobenzoate-driven protein degradation role .

Research Implications and Gaps

  • Efficacy in Protein Degradation: The fluorinated target compound’s stability may enhance PROTAC efficacy compared to non-fluorinated analogs, though direct comparative studies are absent .
  • Synthetic Challenges : The stereochemical complexity of these compounds necessitates advanced chiral synthesis techniques, as seen in the purine analog’s multi-step production .

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